molecular formula C8H17NO3 B14562663 Ethyl [2-(dimethylamino)ethoxy]acetate CAS No. 62004-98-2

Ethyl [2-(dimethylamino)ethoxy]acetate

Cat. No.: B14562663
CAS No.: 62004-98-2
M. Wt: 175.23 g/mol
InChI Key: FPTUKFTYIILUDJ-UHFFFAOYSA-N
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Description

Ethyl [2-(dimethylamino)ethoxy]acetate is an organic compound with the molecular formula C8H17NO3. It is a liquid at room temperature and is known for its polyfunctional nature, having a tertiary amine, ether, and ester functionalities. This compound is used in various chemical processes and has applications in different fields such as chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl [2-(dimethylamino)ethoxy]acetate can be synthesized through the reaction of ethyl chloroacetate with 2-(dimethylamino)ethanol in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactions using similar reagents and conditions as in the laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl [2-(dimethylamino)ethoxy]acetate undergoes various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to produce ethyl alcohol and 2-(dimethylamino)ethoxyacetic acid.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with reagents such as hydrochloric acid or sodium hydroxide.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Substitution: Nucleophiles such as halides or amines under mild conditions.

Major Products

    Hydrolysis: Ethyl alcohol and 2-(dimethylamino)ethoxyacetic acid.

    Oxidation: Corresponding carboxylic acids.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl [2-(dimethylamino)ethoxy]acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of surfactants and as a solvent in various chemical processes.

Mechanism of Action

The mechanism of action of ethyl [2-(dimethylamino)ethoxy]acetate involves its interaction with molecular targets through its functional groups. The tertiary amine group can form hydrogen bonds and ionic interactions with biological molecules, while the ester group can undergo hydrolysis to release active compounds. These interactions can affect various molecular pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-(2-(Dimethylamino)ethoxy)ethanol: Similar structure but lacks the ester group.

    Ethyl acetate: Contains an ester group but lacks the dimethylamino and ether functionalities.

    2-Ethoxyethyl acetate: Similar ester and ether functionalities but lacks the dimethylamino group.

Uniqueness

Ethyl [2-(dimethylamino)ethoxy]acetate is unique due to its combination of tertiary amine, ether, and ester functionalities, which provide it with a wide range of chemical reactivity and potential applications. This combination makes it a versatile compound in various chemical and biological processes.

Properties

CAS No.

62004-98-2

Molecular Formula

C8H17NO3

Molecular Weight

175.23 g/mol

IUPAC Name

ethyl 2-[2-(dimethylamino)ethoxy]acetate

InChI

InChI=1S/C8H17NO3/c1-4-12-8(10)7-11-6-5-9(2)3/h4-7H2,1-3H3

InChI Key

FPTUKFTYIILUDJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)COCCN(C)C

Origin of Product

United States

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